2-(6-(Methylthio)pyrimidin-4-yl)acetic acid

Description

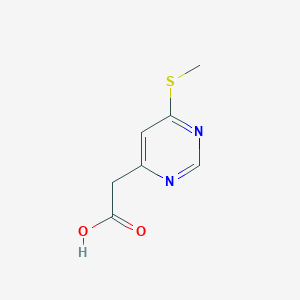

2-(6-(Methylthio)pyrimidin-4-yl)acetic acid is a pyrimidine derivative characterized by a methylthio (-SCH₃) group at the 6-position of the pyrimidine ring and an acetic acid (-CH₂COOH) moiety at the 4-position. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid components, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

2-(6-methylsulfanylpyrimidin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-12-6-2-5(3-7(10)11)8-4-9-6/h2,4H,3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNXCBWWBKMEOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717078 | |

| Record name | [6-(Methylsulfanyl)pyrimidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314969-30-6 | |

| Record name | [6-(Methylsulfanyl)pyrimidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Methylthio)pyrimidin-4-yl)acetic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or its derivatives.

Attachment of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and yields. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Methylthio)pyrimidin-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

Substitution: The acetic acid moiety can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols, amines, acid chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Esters, amides.

Scientific Research Applications

2-(6-(Methylthio)pyrimidin-4-yl)acetic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(6-(Methylthio)pyrimidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-(6-(methylthio)pyrimidin-4-yl)acetic acid are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related pyrimidine derivatives:

Table 1: Structural and Functional Comparison of Pyrimidine-Based Compounds

| Compound Name | Structural Features | Biological Activity | Key Differentiators |

|---|---|---|---|

| This compound | 6-methylthio, 4-acetic acid | Inferred: Enzyme inhibition, antimicrobial potential | High polarity (carboxylic acid), moderate lipophilicity (methylthio) |

| Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate | 6-hydroxy, 2-methyl, ethyl ester | Antimicrobial | Ester group reduces solubility; hydroxyl enhances hydrogen bonding |

| Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate | 4-amino, 6-methyl, thioether, methyl ester | Pharmacological intermediate | Amino group enables hydrogen bonding; ester increases lipophilicity |

| (4-Methoxypyrimidin-2-yl)acetic acid | 4-methoxy, 2-acetic acid | Enzyme interaction | Methoxy group increases electron density, altering reactivity |

| 2-{2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid | Thienopyrimidine core, ethyl/methyl groups | Anti-inflammatory, anticancer | Bicyclic structure enhances planar binding to targets |

Key Observations :

Functional Group Impact: Carboxylic Acid vs. Ester: The free carboxylic acid in this compound increases water solubility and target-binding capacity compared to ester-containing analogs like ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate . Methylthio vs.

Biological Activity: Thienopyrimidine derivatives (e.g., 2-{2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid) exhibit broader anticancer activity due to their planar, fused-ring systems, which improve intercalation with DNA or enzyme active sites . Amino-substituted pyrimidines (e.g., Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate) show enhanced hydrogen-bonding interactions, making them suitable for kinase inhibition .

Synthetic Complexity: Compounds with bicyclic cores (e.g., thieno[2,3-d]pyrimidines) require multi-step syntheses, whereas monosubstituted pyrimidines like this compound are simpler to derivatize .

Biological Activity

2-(6-(Methylthio)pyrimidin-4-yl)acetic acid is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a methylthio group attached to a pyrimidine ring, along with an acetic acid moiety, which influences its biological activity. Understanding its biological activity is crucial for exploring its applications in drug development.

Structural Characteristics

The molecular formula of this compound highlights its complexity. The presence of the methylthio group at the 6-position of the pyrimidine ring significantly impacts the compound's reactivity and interaction with biological targets. This structural configuration is essential for its pharmacological properties, which include antimicrobial, anti-inflammatory, and potential anticancer activities.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit diverse biological activities. The following table summarizes some of these activities based on related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-Methylthiouracil | Antithyroid activity | Inhibits thyroid peroxidase |

| 4-Hydroxy-2-methylpyrimidine | Antimicrobial properties | Disrupts bacterial cell wall synthesis |

| 2-Methylpyrimidine | Antiviral effects | Inhibits viral replication |

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which play a critical role in cell signaling pathways related to proliferation and apoptosis.

Case Study: Anticancer Potential

A significant area of research has focused on the anticancer potential of pyrimidine derivatives. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth. A recent study evaluated the effects of this compound on human leukemia cells, demonstrating its ability to induce apoptosis and inhibit cell cycle progression at micromolar concentrations.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring followed by functionalization at the 6-position. The versatility in its synthesis allows for the creation of various derivatives, which can enhance its biological activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.